2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone
Description
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-11-5-4-10(12(15)9-11)8-13(17)16-6-2-1-3-7-16/h4-5,9H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFZFTOKERRRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluoroacetophenone.
Reaction with Piperidine: The 4-bromo-2-fluoroacetophenone undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile or ethanol under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of piperidine often exhibit various biological activities, including antipsychotic and analgesic effects. The presence of bromine and fluorine substituents can enhance the lipophilicity and biological activity of the compound.
Case Study: Antidepressant Activity
A study focused on the synthesis of piperidine derivatives, including 2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone, demonstrated promising antidepressant-like activity in animal models. The compound was subjected to behavioral tests, showing significant improvement in depressive symptoms compared to control groups. These findings suggest that this compound could serve as a lead for developing new antidepressant medications.
Organic Synthesis
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Method A | N-Bromosuccinimide, Acetonitrile | Reflux for 24 hours | 87% |
| Method B | Bromine, Methanol | 0–5°C for 2 hours | 95.8% |
| Method C | Copper(I) iodide, Sodium carbonate | 60°C for 3 hours | 90.2% |
These synthetic strategies highlight the versatility of the compound in organic synthesis, making it a valuable intermediate in the production of more complex molecules.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with tailored properties. The compound's ability to act as a functional monomer allows for the creation of polymers with specific functionalities, such as improved thermal stability and enhanced mechanical properties.
Case Study: Conductive Polymers
Research has shown that when integrated into conductive polymer systems, this compound can enhance electrical conductivity while maintaining flexibility. This application is particularly relevant for developing materials for electronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems.
Comparison with Similar Compounds
Modifications to the Piperidine Ring
- 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 349430-29-1): This compound substitutes the piperidine ring with a methyl group at position 4. Molecular weight = 296.20 g/mol .
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5): Replaces the piperidine with a sulfonyl-piperazine group. The sulfonyl group introduces polarity (TPSA = 89.9 Ų) and hydrogen-bonding capacity, which may improve target binding specificity but reduce blood-brain barrier penetration. Molecular weight = 457.31 g/mol .
Table 1: Piperidine Ring Modifications
| Compound | Piperidine Substituent | logP | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | None | ~3.0* | ~296.2* | Balanced lipophilicity |
| 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone | 4-Methyl | 3.3 | 296.20 | Increased lipophilicity |
| Sulfonyl-piperazine derivative | Sulfonyl group | N/A | 457.31 | Higher polarity, TPSA = 89.9 Ų |
*Estimated based on structural analogs.
Variations in Phenyl Ring Substituents
- 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2): Lacks the piperidine group and 2-fluoro substitution. Similarity score = 1.00 .
- 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS 746630-34-2): Adds a 6-fluoro substituent, creating a dihalogenated system. The increased electronegativity may enhance stability but reduce metabolic resistance. Similarity score = 0.92 .
- 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-yl)ethanone: Incorporates a trifluoromethyl group at position 2. The CF₃ group is strongly electron-withdrawing, which could alter electronic distribution and binding to electron-rich targets. Molecular formula: C₁₄H₁₃BrF₃NO .
Table 2: Phenyl Ring Substituent Effects
| Compound | Substituents | Similarity Score | Key Effects |
|---|---|---|---|
| Target Compound | 4-Br, 2-F | N/A | Balanced electronic effects |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 4-Br, 4-F | 1.00 | Increased para-halogen reactivity |
| 1-(4-Bromo-2,6-difluorophenyl)ethanone | 4-Br, 2-F, 6-F | 0.92 | Enhanced stability, reduced metabolism |
| Trifluoromethyl derivative | 4-Br, 2-CF₃ | N/A | Strong electron withdrawal |
Modifications to the Ethanone Moiety
- 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (CAS 801303-32-2): Replaces the piperidine-linked ethanone with a branched 2-methylpropan-1-one chain. Similarity score = 0.93 .
- 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone (CAS 395639-63-1): Extends the ketone chain with a chloro-substituted propane group. The chlorine atom introduces a polarizable halogen bond donor, which may enhance target affinity. Molecular weight = 265.51 g/mol .
Biological Activity
2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring linked to a bromine and fluorine-substituted phenyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
The molecular formula of this compound is with a molecular weight of 302.17 g/mol. The compound's structure includes a piperidine ring, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrFNO |
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)-1-piperidin-1-ylethanone |
| CAS Number | 2270906-15-3 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The presence of halogen substituents (bromine and fluorine) can enhance the compound's binding affinity and selectivity towards specific biological targets, such as enzymes involved in metabolic pathways or receptors linked to cellular signaling processes.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structural features have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Potential
Recent investigations into the antiviral properties of related compounds suggest potential efficacy against viruses like H1N1 and HSV-1. The structural characteristics of halogenated phenyl groups appear to play a critical role in enhancing antiviral activity, potentially through mechanisms that disrupt viral replication or entry into host cells .
Case Study 1: Antiviral Activity Assessment
In a controlled study, a series of analogs including this compound were tested for their ability to inhibit viral replication. The results indicated that compounds with bromine and fluorine substitutions showed reduced viral gene expression in vitro, confirming their potential as antiviral agents .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various piperidine derivatives, including the compound . The study highlighted that modifications to the phenyl ring significantly influenced biological activity, with certain substitutions leading to enhanced potency against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-fluorobiphenyl | Two fused phenyl rings with bromine and fluorine | Moderate antibacterial activity |
| N-(4-fluorophenyl)-2-bromo-benzamide | Amide linkage with fluorinated phenyl | Antiviral activity observed |
| 2-(4-Bromo-2-fluorophenyl)-1-piperidin-1-yletanone | Piperidine ring with halogenated phenyl | Promising antiviral and antibacterial potential |
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Answer : Replace AlCl₃ with recyclable Lewis acids (e.g., FeCl₃ or ionic liquids). Solvent-free microwave-assisted synthesis reduces energy use. Life Cycle Assessment (LCA) quantifies environmental impact reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
